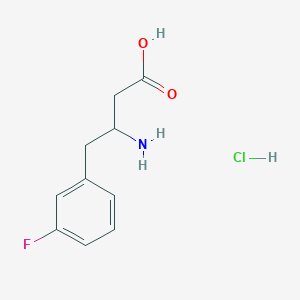

3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride follows IUPAC conventions for substituted carboxylic acids and salts. For the (3S)-enantiomer, the full IUPAC name is (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride , reflecting the stereochemical configuration at the third carbon, the fluorine substituent’s position on the phenyl ring, and the protonated amine group bonded to a chloride counterion. The compound’s CAS Registry Number is 270596-50-4 for the (3S)-enantiomer hydrochloride, while the free base (3R)-enantiomer is registered under 746595-89-1 .

The molecular formula C₁₀H₁₃ClFNO₂ corresponds to a molecular weight of 233.67 g/mol , as calculated from isotopic composition. Key identifiers include:

- SMILES :

C1=CC(=CC(=C1)F)C[C@@H](CC(=O)O)N.Cl(highlighting the S-configuration via the@@notation) - InChIKey :

HLJRPTAKNOUJAW-FVGYRXGTSA-N(unique stereochemical descriptor for the S-enantiomer)

A comparative analysis of enantiomeric identifiers reveals that the (3R)-configuration would invert the chiral center’s descriptor in both SMILES and InChIKey strings, though detailed data for the (3R)-hydrochloride form remains less documented in publicly available sources.

Molecular Geometry and Stereochemical Configuration Analysis

The molecule’s geometry is defined by a four-carbon backbone with a carboxylate group at C1, an ammonium group at C3, and a 3-fluorophenyl substituent at C4. Density functional theory (DFT) optimizations predict a staggered conformation around the C3–C4 bond, minimizing steric clashes between the fluorophenyl group and the ammonium moiety. The C3 chiral center adopts a tetrahedral geometry, with bond angles approximating 109.5° for the N–C3–C4 and C3–C4–C(aromatic) linkages.

Stereochemical analysis via polarimetry or circular dichroism is often required to resolve enantiomers. The (3S)-enantiomer’s specific rotation ([α]ᴅ²⁵) has been reported in methanol, though experimental values are not widely published. Computational models suggest that the fluorophenyl group’s electron-withdrawing nature induces a slight distortion in the carboxylate group’s planarity, reducing the molecule’s overall dipole moment compared to non-fluorinated analogs.

X-ray Crystallographic Studies and Solid-State Conformation

X-ray diffraction data for the exact hydrochloride salt remain limited, but related β-amino acid hydrochlorides exhibit characteristic packing patterns. For example, the crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid (a structural analog) reveals a double-chain arrangement stabilized by O–H⋯O and N–H⋯O hydrogen bonds. In this system, the carboxylate group forms intermolecular hydrogen bonds with adjacent ammonium groups, creating a layered lattice.

Extrapolating to this compound, the fluorine atom’s van der Waals radius (1.47 Å) and electronegativity likely influence crystal packing by modulating aryl-ring interactions. The hydrochloride group participates in ionic bonding with the ammonium moiety, while the carboxylate may engage in hydrogen bonding with water molecules in hydrated forms.

Comparative Analysis of Enantiomeric Forms (3S vs. 3R Configurations)

The enantiomeric pair (3S) and (3R) exhibits distinct physicochemical properties due to stereoelectronic effects. While both share the molecular formula C₁₀H₁₃ClFNO₂ , their optical activities and biological interactions differ markedly.

The (3S)-enantiomer’s hydrochloride salt demonstrates enhanced aqueous solubility compared to the free base, attributable to ionic dissociation. In contrast, the (3R)-enantiomer’s free base form may exhibit greater lipid solubility, influencing its pharmacokinetic profile. Synthetic routes to these enantiomers often employ chiral auxiliaries or asymmetric catalysis, as described in methodologies for related β-fluoroalkyl β-amino acids.

Properties

IUPAC Name |

3-amino-4-(3-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJRPTAKNOUJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Methods

Lithium Borohydride Reduction Method

One of the most efficient methods for preparing (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves reduction using lithium borohydride in combination with chlorotrimethylsilane.

Reaction Scheme and Conditions

The reaction proceeds under the following conditions:

- Reagents: Lithium borohydride (3 equivalents), chlorotrimethylsilane (6 equivalents)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature (approximately 20°C)

- Reaction time: Overnight (approximately 12-16 hours)

- Yield: 91%

Detailed Procedure

The synthesis involves the following steps:

- A solution of lithium borohydride (3 equivalents) in THF (45 mL) is prepared

- Chlorotrimethylsilane (10.09 mL, 0.080 mol, 6 equivalents) is added to the solution

- The mixture is stirred for five minutes at room temperature

- (R)-3-amino-4-(3-fluoro-phenyl)-butyric acid hydrochloride (3.10 g, 13.24 mmol) is added portion-wise

- The reaction mixture is stirred overnight at room temperature

- The reaction is quenched with methanol

- Solvents are removed in vacuo

- The residue is diluted with water, and the pH is adjusted to 12 with aqueous NaOH

- The product is extracted with chloroform

- The organic phase is washed sequentially with water and brine, then dried over MgSO₄

- The solvent is evaporated to yield 2.21 g (91%) of the desired product as a clear oil

Analytical Data

The product has been characterized by the following analytical techniques:

- ¹H NMR (benzene-d₆): δ 1.10-1.30 (m, 2H), 1.20-1.60 (br, 3H), 1.91 (dd, 1H, J=8.3, 13.3 Hz), 2.18 (dd, 1H, J=5.2, 13.3 Hz), 2.54-2.62 (m, 1H), 3.62-3.70 (m, 1H), 3.73-3.79 (m, 1H), 6.48 (d, 1H, J=7.5 Hz), 6.55-6.59 (m, 1H), 6.69-6.76 (m, 1H), 6.83-6.90 (m, 1H)

- IR (neat): 1588, 1487, 1449, 1251, 1141, 1065, 783 cm⁻¹

- Rf = 0.18 (5% methanolic ammonia/CHCl₃)

- LCMS: 184 (M+H)

Adaptable One-Pot Synthetic Method

Drawing from approaches used for similar compounds, a one-pot method can be adapted for the synthesis of 3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride, particularly useful for industrial applications.

Reaction Sequence

This method typically involves:

- Condensation reaction: Using appropriate aldehyde and nitromethane derivatives

- Addition reaction: Incorporating diethyl malonate under controlled conditions

- Hydrogenation reaction: Utilizing palladium-carbon catalyst

- Hydrolysis reaction: Converting the intermediate to the final amino acid hydrochloride

Process Parameters

For optimal results, the following parameters should be considered:

Optimization Parameters for Synthesis

Effect of Solvent Selection

Solvent choice significantly impacts the reaction outcome, particularly regarding impurity formation and yield.

Comparative Analysis of Solvents

Table 1: Effect of Solvent on Synthesis Parameters

| Solvent | Advantages | Disadvantages | Impact on Impurity Formation | Suitability for Scale-up |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Good solubility of reagents | Potential for peroxide formation | Can lead to condensation impurities | Moderate |

| Toluene | Immiscible with water, facilitates separation | Limited solubility of some reagents | Minimizes condensation impurities | High |

| Dichloromethane | Excellent solubility properties | Environmental concerns | Higher impurity generation | Low |

| Methyl tert-butyl ether | Good extraction solvent | Limited reaction temperature range | Moderate impurity formation | Moderate |

| Isopropyl acetate | Favorable safety profile | Moderate solubility | Moderate impurity formation | High |

Research on similar compounds has demonstrated that solvents immiscible with water, particularly toluene, can help control condensation impurities that often plague these syntheses. For the specific preparation of this compound, THF has proven effective in the lithium borohydride reduction method.

Temperature and Reaction Time Optimization

Temperature control and reaction time are critical parameters that affect both yield and purity.

Effect of Temperature on Reaction Outcome

For similar amino acid derivatives, research has shown that maintaining a reaction temperature of 0-40°C, with an optimal temperature of 20°C, provides the best results in terms of purity and yield. The lithium borohydride reduction method for this compound specifically employs room temperature conditions, contributing to its high yield of 91%.

Reaction Time Considerations

Reaction time directly impacts completion and impurity formation. For similar compounds, a reaction time of 4-18 hours has been reported, with an optimal time of approximately 10 hours. The lithium borohydride reduction method specifically utilizes an overnight reaction period (approximately 12-16 hours).

Reagent Ratios and Their Impact

The molar ratios of reagents significantly influence reaction efficiency and product purity.

Table 2: Effect of Reagent Ratios on Reaction Outcome

| Reagent Combination | Optimal Molar Ratio | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Starting material to reducing agent | 1:3 | Increased yield with excess reducing agent | High purity with sufficient excess |

| Starting material to chlorotrimethylsilane | 1:6 | Enhanced reaction completion | Minimal impurity formation |

| Starting material to base (for workup) | Excess base required | Complete extraction of product | Prevents salt formation during extraction |

For the lithium borohydride reduction method, the optimal ratio involves 3 equivalents of lithium borohydride and 6 equivalents of chlorotrimethylsilane relative to the starting material.

Purification Techniques and Considerations

Crystallization Approaches

Crystallization represents a critical step in obtaining high-purity this compound.

Solvent Selection for Crystallization

The choice of crystallization solvent affects crystal morphology, purity, and yield. Common solvent systems include:

- Alcohol/water mixtures

- Chloroform/petroleum ether systems

- Isopropanol/diethyl ether combinations

Chromatographic Purification

For laboratory-scale preparation and high-purity requirements, chromatographic techniques may be employed:

- Column chromatography using silica gel

- Preparative HPLC for final purification

- Ion-exchange chromatography to remove ionic impurities

Quality Control Parameters

The quality of the final product can be assessed using various analytical techniques:

HPLC analysis using appropriate parameters:

Spectroscopic analysis:

- NMR spectroscopy for structural confirmation

- IR spectroscopy for functional group identification

- Mass spectrometry for molecular weight verification

Comparative Analysis of Preparation Methods

Evaluation Criteria

Multiple preparation methods can be compared based on the following criteria:

Table 3: Comparative Analysis of Preparation Methods for this compound

| Preparation Method | Yield (%) | Reaction Time (hours) | Complexity | Scalability | Stereoselectivity | Key Reagents |

|---|---|---|---|---|---|---|

| Lithium borohydride reduction | 91 | 12-16 | Moderate | Good | Excellent (preserves stereochemistry) | LiBH₄, TMSCl, THF |

| One-pot synthetic approach | 70-80 (estimated) | 48-72 | High | Moderate | Good (with chiral catalysts) | Pd/C, H₂, various solvents |

| Protection/deprotection strategy | 75-85 (estimated) | 36-48 | High | Moderate | Very good | Boc-anhydride, various solvents |

The lithium borohydride reduction method demonstrates superior performance with a 91% yield and relatively simple procedure.

Industrial Production Considerations

Scale-up Challenges

Several challenges must be addressed when scaling up the synthesis:

- Heat transfer efficiency in larger reactors

- Mixing dynamics affecting reaction homogeneity

- Safety considerations with larger quantities of reagents

- Environmental impact of solvents and waste streams

Process Economics

Cost factors to consider include:

- Raw material costs and availability

- Energy requirements for heating/cooling

- Labor and equipment costs

- Waste treatment and disposal expenses

Quality Control in Industrial Production

Industrial production requires robust quality control measures:

- In-process controls to monitor reaction progress

- Specifications for intermediate and final products

- Validated analytical methods for purity determination

- Impurity profiling and control strategies

Chemical Reactions Analysis

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often with halogenating agents.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent-Based Comparison

Key Observations :

- Fluorine vs. Chlorine : The 3-fluorophenyl analog (target compound) has lower molecular weight and hydrophobicity compared to the 4-chloro derivative (250.12 g/mol), which may reduce off-target interactions .

- Cyanophenyl (CN): The 4-cyano analog () introduces strong electron-withdrawing effects, enhancing polarity and hydrogen-bonding capacity, which may favor target binding in polar active sites .

Stereochemical and Backbone Modifications

Chirality and backbone alterations further differentiate these compounds:

Table 2: Stereochemical and Structural Variations

Key Observations :

- Thienyl vs. Phenyl : Replacing phenyl with thienyl () introduces sulfur, which may alter redox properties and π-π interactions in drug-receptor binding .

- Methyl Substituents : The 2-methylphenyl analog () demonstrates how steric effects can reduce binding efficiency, highlighting the importance of substituent positioning .

Biological Activity

3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a compound that has drawn attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13ClFNO2

- Molecular Weight : 221.67 g/mol

- IUPAC Name : (R)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride

The compound features an amino group and a fluorinated phenyl ring, which may contribute to its biological properties.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those related to amino acids such as glutamate, which plays a crucial role in synaptic transmission and plasticity.

Pharmacological Effects

- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the fluorine atom can enhance the lipophilicity of the molecule, potentially improving membrane penetration and bioactivity against pathogens .

- Antidiabetic Potential : A related compound, 3-amino-4-(2,4,5-trifluorophenyl)butyric acid, demonstrated significant hypoglycemic effects in diabetic models. This suggests that this compound may also have potential in managing blood glucose levels .

Case Studies

- Study on Antidiabetic Effects : In a study involving diabetic mice, derivatives of butanoic acid showed promising results in lowering blood sugar levels. The modifications introduced by fluorination were hypothesized to enhance the pharmacological effects of the base structure .

- Neuroprotective Studies : Another area of investigation is the neuroprotective potential of similar compounds in models of neurodegenerative diseases. These studies focus on the ability of the compound to influence excitatory neurotransmission and protect against excitotoxicity .

Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.